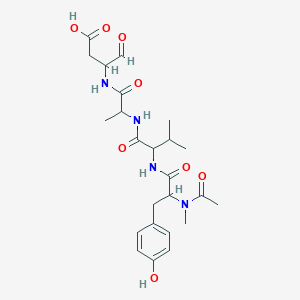
(R)-2-Amino-3-(1H-indol-3-yl)propan-1-ol oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-2-Amino-3-(1H-indol-3-il)propan-1-ol oxalato es un compuesto que pertenece a la clase de compuestos orgánicos conocidos como 3-alquilindoles. Estos compuestos contienen una porción de indol que lleva una cadena alquílica en la posición 3. La estructura del indol es un motivo común en muchas moléculas biológicamente activas, lo que hace que este compuesto sea de gran interés en diversos campos de la investigación científica.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (R)-2-Amino-3-(1H-indol-3-il)propan-1-ol oxalato se puede lograr a través de varias rutas sintéticas. Un método común implica la reacción de condensación entre la oxima del carbaldehído de 1H-indol y derivados de 2-cloroacetamida . Esta reacción se lleva a cabo típicamente en condiciones suaves y produce el producto deseado con alta eficiencia.
Métodos de producción industrial
En un entorno industrial, la producción de (R)-2-Amino-3-(1H-indol-3-il)propan-1-ol oxalato puede implicar la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso puede incluir pasos como la purificación mediante cristalización o cromatografía para aislar el producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
(R)-2-Amino-3-(1H-indol-3-il)propan-1-ol oxalato experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: La porción de indol se puede oxidar en condiciones específicas para formar varios productos de oxidación.
Reducción: El compuesto se puede reducir para formar diferentes derivados reducidos.
Sustitución: Los grupos amino e hidroxilo pueden participar en reacciones de sustitución con reactivos adecuados.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio para la oxidación, agentes reductores como el borohidruro de sodio para la reducción y varios nucleófilos para reacciones de sustitución. Las condiciones de reacción suelen implicar temperaturas y pH controlados para garantizar la transformación deseada.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación de la porción de indol puede producir derivados del ácido indole-3-carboxílico, mientras que la reducción puede producir derivados del indole-3-etanol.
Aplicaciones Científicas De Investigación
(R)-2-Amino-3-(1H-indol-3-il)propan-1-ol oxalato tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluido su papel como precursor de los neurotransmisores.
Medicina: Tiene posibles aplicaciones terapéuticas debido a su similitud estructural con derivados de indol biológicamente activos.
Industria: El compuesto se utiliza en el desarrollo de nuevos materiales y como precursor en la síntesis de productos farmacéuticos.
Mecanismo De Acción
El mecanismo de acción de (R)-2-Amino-3-(1H-indol-3-il)propan-1-ol oxalato implica su interacción con objetivos moleculares y vías específicas. El compuesto puede actuar sobre los receptores de neurotransmisores o las enzimas involucradas en las vías metabólicas, lo que lleva a varios efectos biológicos. Los objetivos y vías moleculares exactos dependen de la aplicación y el contexto específicos de uso .
Comparación Con Compuestos Similares
Compuestos similares
Ácido indole-3-acético: Una hormona vegetal con estructura de indol similar.
Triptofano: Un aminoácido esencial con una porción de indol.
Serotonina: Un neurotransmisor derivado del triptófano con una estructura de indol.
Unicidad
(R)-2-Amino-3-(1H-indol-3-il)propan-1-ol oxalato es único debido a sus grupos funcionales específicos y estereoquímica, que confieren propiedades químicas y biológicas distintas.
Propiedades
IUPAC Name |
2-amino-3-(1H-indol-3-yl)propan-1-ol;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O.C2H2O4/c12-9(7-14)5-8-6-13-11-4-2-1-3-10(8)11;3-1(4)2(5)6/h1-4,6,9,13-14H,5,7,12H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMMDBEAUGRIWDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(CO)N.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-[3-[12-methyl-8-(methylamino)-5-thia-3,7,10,12-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2(6),3,7,10-pentaen-4-yl]phenyl]ethyl]-2-methylsulfonylbenzamide](/img/structure/B12105037.png)

![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-(8alpha,9S)-cinchonan-9-ylurea](/img/structure/B12105047.png)



![2-({[4-(Propan-2-yloxy)phenyl]methyl}amino)ethan-1-ol](/img/structure/B12105070.png)
![[Tris(trimethylsiloxy)silylethyl]dimethylchlorosilane](/img/structure/B12105075.png)

![2-Hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B12105078.png)
![17-[2-(1,3-Dihydroxy-2-methylpropyl)-2,3-dihydrofuran-4-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12105082.png)


